REACTION_CXSMILES
|
C[Si](C)(C)[O:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][NH:9][C:10](=[O:13])[CH:11]=[CH2:12].CO.C(C1C=C(C)C=C(C(C)(C)C)C=1O)(C)(C)C>C(O)(=O)C>[OH:3][CH2:4][CH2:5][O:6][CH2:7][CH2:8][NH:9][C:10](=[O:13])[CH:11]=[CH2:12]
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Name
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N-[2-(2-trimethylsiloxyethoxy)ethyl]acrylamide
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Quantity
|
73.5 g
|
Type
|
reactant
|
Smiles
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C[Si](OCCOCCNC(C=C)=O)(C)C
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Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 g
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Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC(=C1)C)C(C)(C)C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
|
were mixed to a homogeneous state
|
Type
|
CUSTOM
|
Details
|
after which the solvent was removed by means of a rotary vacuum evaporator (
|
Type
|
CUSTOM
|
Details
|
temperature, 60 to 70° C.
|
Type
|
CUSTOM
|
Details
|
The volatile components were removed by means of a vacuum pump
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Type
|
CUSTOM
|
Details
|
at 70° C.
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OCCOCCNC(C=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |